Acetyl 4-aminosalicylic acid
CAS No.: 102338-89-6
Cat. No.: VC20741651
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102338-89-6 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 2-acetyloxy-4-aminobenzoic acid |
Standard InChI | InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |
Standard InChI Key | OGBZOXBEULJKHF-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Acetyl 4-aminosalicylic acid, also known as N-Acetyl-4-aminosalicylic Acid or 4-acetamidosalicylic acid, is a derivative of salicylic acid with a molecular formula of and a molecular weight of 195.17 g/mol . It is structurally characterized by an acetamido group (-NHCOCH) at the 4-position of the salicylic acid backbone . This compound has garnered attention in pharmaceutical research for its potential therapeutic applications and biochemical properties.
Synthesis and Structural Features
Acetyl 4-aminosalicylic acid is synthesized via acetylation of 4-aminosalicylic acid (4-ASA), typically using acetic anhydride or acetyl chloride . Its structure includes:
-
A carboxylic acid group at position 2.
-
A hydroxyl group at position 2.
Applications in Pharmaceutical Research
Anti-Inflammatory and IBD Treatment
Acetyl 4-aminosalicylic acid serves as a precursor in colon-specific prodrugs for inflammatory bowel disease (IBD) . Key findings include:
-
Enhanced Stability: Compared to 5-aminosalicylic acid (5-ASA), it is less prone to degradation in the upper gastrointestinal tract (GIT) .
-
Prodrug Design: Conjugates with amino acids (e.g., D-phenylalanine, L-tryptophan) or β-cyclodextrin enable targeted delivery to the colon, with 86–93% drug release in fecal matter .
-
Efficacy: In a 2,4,6-trinitrobenzenesulfonic-acid-induced colitis model, prodrugs demonstrated comparable efficacy to sulfasalazine but with reduced adverse effects .
Biochemical Probes
The compound’s reversible covalent bonding with proteins facilitates:
Research Advancements
Recent studies highlight innovations in prodrug delivery systems:
-
Azo-Linked Prodrugs: Designed for co-antioxidant effects, with 68–91% release in cecal matter .
-
Macromolecular Conjugates: β-cyclodextrin-based prodrugs showed 92% release in fecal matter and moderate efficacy in colitis models .
Comparative Analysis with 5-ASA
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume